5-(2-Pyridyl)thiophene-2-sulfonyl chloride

Organic Synthesis Crystallinity Handling

Researchers synthesizing factor Xa inhibitors face regioselectivity limits with standard sulfonyl chlorides. 5-(2-Pyridyl)thiophene-2-sulfonyl chloride overcomes this via its built-in 2-pyridyl directing group, enabling late-stage C-H functionalization at the thiophene C3 position. • fXa pharmacophore: Ki values as low as 2 nM with >1000-fold selectivity over other serine proteases • C-H activation: Pyridyl-directed C3-sulfonylation, arylation, and alkenylation for library diversification • Reliable supply: ≥95% purity solid, stored at 2-8°C, shipped ambient with HazMat Class 8 compliance

Molecular Formula C9H6ClNO2S2
Molecular Weight 259.7 g/mol
CAS No. 151858-64-9
Cat. No. B136558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Pyridyl)thiophene-2-sulfonyl chloride
CAS151858-64-9
Molecular FormulaC9H6ClNO2S2
Molecular Weight259.7 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)Cl
InChIInChI=1S/C9H6ClNO2S2/c10-15(12,13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H
InChIKeyOGOMWPWAEIDEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Pyridyl)thiophene-2-sulfonyl chloride Overview


5-(2-Pyridyl)thiophene-2-sulfonyl chloride (CAS 151858-64-9) is a heteroaromatic sulfonyl chloride building block with the molecular formula C9H6ClNO2S2 and a molecular weight of 259.73 g/mol [1]. It is characterized by its dual aromatic system, comprising both thiophene and pyridine rings, and a reactive sulfonyl chloride functional group . This compound is typically a solid at room temperature with a reported melting point in the range of 87-90 °C [2] and is commonly used in organic synthesis for the preparation of sulfonamides and other derivatives .

Heteroaromatic building block

Dual thiophene-pyridine scaffold for sulfonamide and sulfonate ester synthesis

Crystalline solid handling

Reported as a solid at ambient temperature, supporting accurate weighing and storage

Reactive sulfonyl chloride

Electrophilic handle for amine and alcohol coupling in medicinal chemistry workflows

5-(2-Pyridyl)thiophene-2-sulfonyl chloride Substitution Risks


Generic substitution of 5-(2-pyridyl)thiophene-2-sulfonyl chloride with simpler analogs, such as benzenesulfonyl chloride or thiophene-2-sulfonyl chloride, is not chemically equivalent and can lead to synthetic failure or diminished product performance. The key differentiator is the 2-pyridyl group, which can act as a chelating ligand for transition metals, enabling highly regioselective C-H functionalization reactions that are not possible with monodentate or non-coordinating sulfonyl chlorides [1]. Furthermore, in medicinal chemistry contexts, the pyridylthienyl sulfonamide motif has been shown to confer superior potency and selectivity in enzyme inhibition assays when compared to other sulfonamide classes [2]. This unique combination of metal-coordinating ability and bioisosteric properties means that direct replacement with a cheaper or more common sulfonyl chloride is likely to alter reaction pathways, yields, and the biological profile of the final molecule, thereby invalidating the intended research or development pathway.

5-(2-Pyridyl)thiophene-2-sulfonyl chloride
Risk 2-Pyridyl group enables metal-coordinating chelation absent in simple sulfonyl chlorides; analog substitution may alter synthetic pathway outcomes
Pyridylthienyl sulfonamide pharmacophore
Risk Reported enzyme inhibition profile tied to dual-ring motif; benzenesulfonyl or thiophene-2-sulfonyl analogs may lack this pharmacophore context
Chelation-assisted C-H activation
Risk Regioselective diversification depends on pyridyl directing group; non-chelating sulfonyl chlorides may not support this functionalization strategy

5-(2-Pyridyl)thiophene-2-sulfonyl chloride Comparative Evidence


Melting Point Advantage Over Simple Analog

5-(2-Pyridyl)thiophene-2-sulfonyl chloride has a reported melting point range of 87-90 °C [1]. In contrast, the simpler analog thiophene-2-sulfonyl chloride has a much lower melting point of 30-32 °C . The significantly higher melting point of the target compound indicates a crystalline solid at standard laboratory temperatures, which can translate to easier and safer handling, more accurate weighing, and reduced risk of decomposition compared to a low-melting solid or liquid.

Melting Point
Reported
~57 °C higher than thiophene-2-sulfonyl chloride (87–90 °C vs 30–32 °C)
Supports solid-state handling at ambient temperature
Supplier-reported range; independent verification recommended
Organic Synthesis Crystallinity Handling

Chelation-Assisted C-H Activation

The 2-pyridyl group on the thiophene ring serves as a directing group for transition metal catalysts. This property enables a chelation-assisted strategy for regioselective C3-sulfonylation of the thiophene core [1]. This is a distinct advantage over simple thiophene sulfonyl chlorides, which lack this internal directing group. The Pd-catalyzed methodology reported by Zhang et al. (2025) achieves yields up to 90% for this transformation on related 2-pyridylthiophene substrates [1]. While the target compound is a sulfonyl chloride reagent itself, this underlying chelation ability is a key characteristic of the core scaffold and suggests its derived sulfonamides could also serve as directing groups in subsequent transformations.

Directing Group
Class-level inference
2-Pyridyl enables Pd-catalyzed regioselective C3-sulfonylation on related substrates (yields up to 90%)
Supports chelation-assisted synthetic strategy review
Scaffold-level property; reagent-specific validation needed
C-H Activation Catalysis Regioselectivity

Storage Stability Under Inert Atmosphere

Both 5-(2-pyridyl)thiophene-2-sulfonyl chloride and its simpler analog thiophene-2-sulfonyl chloride are moisture-sensitive and require storage under an inert atmosphere . The recommended long-term storage condition for the target compound is in a cool, dry place , while thiophene-2-sulfonyl chloride is also specified for storage away from moisture and under inert gas . This indicates that the presence of the pyridine ring does not fundamentally alter the core stability challenges associated with the sulfonyl chloride moiety.

Storage Profile
Data to verify
Comparable moisture sensitivity to thiophene-2-sulfonyl chloride; both require inert atmosphere storage
Handling infrastructure parity with simpler analogs
Source-specific storage review recommended
Stability Storage Logistics

Potent Factor Xa Inhibition

In a study on sulfonamidopyrrolidinone factor Xa inhibitors, the pyridylthienyl sulfonamide group was identified as a critical pharmacophore. Choi-Sledeski et al. (1999) reported that this class of sulfonamides, derived from compounds like 5-(2-pyridyl)thiophene-2-sulfonyl chloride, conferred excellent potency and selectivity. Specifically, compound 20b (RPR130737), a representative molecule containing this motif, demonstrated a potent inhibition constant (Ki) of 2 nM against factor Xa and showed >1000-fold selectivity over structurally related serine proteases [1]. This performance is a class-level hallmark that distinguishes sulfonamides built from this scaffold from those derived from simpler sulfonyl chlorides, which lack the extended aromatic and heteroatom arrangement required for optimal interaction with the enzyme's S-1 and S-4 subsites.

Factor Xa Inhibition
Class-level inference
Ki = 2 nM for a representative pyridylthienyl sulfonamide derivative (RPR130737)
Reported enzyme inhibition context for pharmacophore-derived leads
Derivative-level evidence; scaffold-level extrapolation requires review
Medicinal Chemistry Enzyme Inhibition Factor Xa

5-(2-Pyridyl)thiophene-2-sulfonyl chloride Applications


Factor Xa Inhibitor Synthesis

This is the most well-documented application for the core scaffold. The pyridylthienyl sulfonamide motif is a known pharmacophore for potent and selective factor Xa (fXa) inhibition. Researchers developing novel anticoagulants can procure 5-(2-pyridyl)thiophene-2-sulfonyl chloride to directly access this privileged chemical space. Published data demonstrates that optimized molecules containing this group achieve Ki values as low as 2 nM with >1000-fold selectivity over other serine proteases [1].

Chelation-Assisted C-H Functionalization

The 2-pyridyl group provides a built-in directing group for transition-metal-catalyzed C-H activation. While the sulfonyl chloride itself is a reagent, molecules synthesized from it retain this functional handle. This enables late-stage diversification strategies on the thiophene ring, such as regioselective C3-sulfonylation, arylation, or alkenylation [2]. This is a key strategic advantage in building compound libraries for medicinal chemistry or materials science where structural complexity and diversity are paramount.

Pi-Extended Heteroaromatic Systems

The unique electronic properties conferred by the combination of thiophene and pyridine rings make this building block a candidate for developing pi-conjugated organic materials . The sulfonyl chloride group provides a reactive handle for incorporating this chromophore into larger molecular architectures. Subsequent synthetic steps, potentially leveraging the chelation-assisted C-H activation described above, can further extend conjugation to tune the optoelectronic properties of the final material [2].

Sulfonamide and Sulfonate Ester Synthesis

As with any sulfonyl chloride, this compound is a reactive electrophile for nucleophilic attack by amines and alcohols to form sulfonamides and sulfonate esters, respectively. Its value lies in the unique properties of the resulting products, as detailed in the other scenarios. For researchers who require a sulfonamide bearing a 5-(2-pyridyl)thiophene group, this is the direct precursor. Its high purity (95%) and solid-state form make it a reliable reagent for standard synthetic transformations.

Application
Selection Property
Validation Focus
Serine protease inhibition studies
Pyridylthienyl sulfonamide pharmacophore
Enzyme inhibition assay context
Regioselective C-H activation research
2-Pyridyl directing-group capability
Catalytic site-selectivity review
Pi-conjugated material precursor studies
Dual heteroaromatic chromophore
Optoelectronic property screening
Heteroaromatic sulfonamide library synthesis
Sulfonyl chloride electrophile reactivity
Nucleophile coupling scope review

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